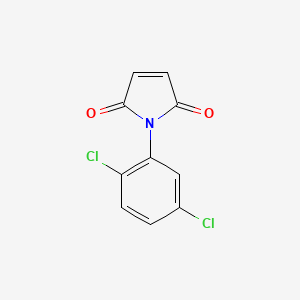
Tyr-ile-gly-ser-arg
Descripción general
Descripción
“Tyr-Ile-Gly-Ser-Arg” is a fragment of domain III of the laminin B1 chain . It is a major receptor binding site in laminin and competes with laminin for the cell surface receptor . It has been shown to inhibit tumor growth and metastasis .
Synthesis Analysis
The synthesis of “Tyr-Ile-Gly-Ser-Arg” involves the use of a multimeric antigen peptide system assembled on a branched lysine core . Several sizes of multimeric YIGSR were synthesized and evaluated for their biological activities in inhibiting tumor growth and metastasis .
Molecular Structure Analysis
The empirical formula of “Tyr-Ile-Gly-Ser-Arg” is C26H42N8O8 . It has a molecular weight of 594.66 . The SMILES string representation of its structure is CCC@HC@HC@@HCc1ccc(O)cc1)C(=O)NCC(=O)NC@@HC(=O)NC@@H=N)C(O)=O .
Chemical Reactions Analysis
The peptide “Tyr-Ile-Gly-Ser-Arg” has been used in studies involving tumor growth and metastasis . It has been shown to decrease these processes, indicating its potential use in cancer treatment .
Physical And Chemical Properties Analysis
“Tyr-Ile-Gly-Ser-Arg” is a powder that is soluble in water at a concentration of 1 mg/mL . It should be stored at a temperature of -20°C .
Aplicaciones Científicas De Investigación
Tissue Engineering Interface
YIGSR can be used at the interface between conjugated polymers and tissues to engineer tissue interfaces. This application is crucial for developing materials that can integrate with biological tissues for medical implants or regenerative medicine .
Lung Maturation Studies
This peptide has been used to study the role of integrins β1, α6, and α3 in promoting type II epithelial differentiation during lung maturation in fetuses. Understanding this process is vital for developing treatments for lung diseases in neonates .
Cancer Research
Multimeric forms of YIGSR have shown potential in inhibiting tumor growth and metastasis. This suggests that YIGSR peptides could be used in clinical applications to prevent cancer progression .
Cell Attachment and Migration
YIGSR supports cell spreading and co-localization of the 67-kDa laminin receptor with proteins like alpha-actinin and vinculin, which are important for cell attachment and migration. This is significant for studies on cell movement and tissue formation .
Neural Stem Cell Growth
Short peptides derived from extracellular matrix (ECM) molecules, including YIGSR, support cell adhesion and growth. They are particularly useful for neural stem cell (NSC) cultures, both in two-dimensional substrates and three-dimensional hydrogel-based cultures .
Bioactive Epitopes in Laminin
YIGSR is one of several bioactive epitopes identified within laminin that promote cell adhesion, neurite outgrowth, and axon guidance. These functions are essential for nervous system development and repair .
Each of these applications demonstrates the versatility of YIGSR in various fields of scientific research, from regenerative medicine to cancer therapy.
MilliporeSigma - Tyr-Ile-Gly-Ser-Arg Journal of Biological Chemistry - Covalently immobilized laminin peptide YIGSR Stem Cell Translational Medicine - Short Laminin Peptide for Improved Neural Stem Cell Growth Cancer Research - Multimeric Forms of Tyr-Ile-Gly-Ser-Arg Peptide Enhance the Inhibition of Tumor Growth and Metastasis Cell and Tissue Research - Laminin-derived Ile-Lys-Val-Ala-Val
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N8O8/c1-3-14(2)21(34-22(38)17(27)11-15-6-8-16(36)9-7-15)24(40)31-12-20(37)32-19(13-35)23(39)33-18(25(41)42)5-4-10-30-26(28)29/h6-9,14,17-19,21,35-36H,3-5,10-13,27H2,1-2H3,(H,31,40)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,28,29,30)/t14-,17-,18-,19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOGMBZGFFZBMK-LJZWMIMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911775 | |
| Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyr-ile-gly-ser-arg | |
CAS RN |
110590-64-2, 120940-31-0 | |
| Record name | Tyrosyl-isoleucyl-glycyl-seryl-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(tyrosyl-isoleucyl-glycyl-seryl-arginine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120940310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: YIGSR interacts with a variety of targets, primarily laminin receptors, including integrins and a 67 kDa laminin receptor. [, , , , , ] Binding to these receptors can elicit diverse downstream effects depending on the cell type. Some key effects include:
- Inhibition of tumor metastasis: By interfering with tumor cell adhesion to laminin in the extracellular matrix, YIGSR can reduce tumor cell invasion and spread. [, , , ] This effect is attributed to the peptide's ability to block interactions between tumor cells and the basement membrane, a crucial step in the metastatic process. [, , ]
- Promotion of neurite outgrowth: YIGSR can bind to specific laminin receptors on neurons, stimulating the formation and extension of neurites. [] This suggests a role for YIGSR in nerve regeneration and repair.
- Modulation of cell adhesion and migration: Depending on the context, YIGSR can either promote or inhibit cell adhesion and migration, impacting processes such as wound healing and tissue regeneration. [, , , , , ]
ANone:
ANone: Modifications to the YIGSR peptide sequence can significantly impact its activity and selectivity.
- Amino acid substitutions: Replacing Ile with other hydrophobic amino acids like Met, Leu, or Phe retains inhibitory effects on metastasis, suggesting the importance of hydrophobicity at this position. []
- C-terminal modifications: Amidation of the C-terminus (YIGSR-NH2) enhances cell attachment activity compared to the free acid form. []
- N-terminal modifications: Adding a Cys residue to the N-terminus allows for cyclization through disulfide bond formation, potentially affecting activity. []
- Multimerization: Assembling multiple YIGSR units on a branched lysine core significantly enhances the inhibition of tumor growth and metastasis compared to the monomeric peptide. [, ]
- PEGylation: Conjugation with polyethylene glycol (PEG) can enhance the in vivo stability and antimetastatic activity of YIGSR due to increased resistance to enzymatic degradation and slower renal clearance. [, , , ]
A:
- Stability: YIGSR is susceptible to enzymatic degradation in vivo, limiting its therapeutic application. []
- Formulation strategies: PEGylation is a common strategy to improve the stability, solubility, and bioavailability of peptides like YIGSR. [, , , ] Conjugation with other carriers like chitosan has also been explored to enhance its antimetastatic activity. [, ]
A:
- In vitro: YIGSR effectively inhibits tumor cell adhesion and migration to laminin in cell-based assays. [, , , , , , ] It also demonstrates neurite outgrowth promotion in neuronal cell cultures. [, ]
ANone: Several strategies aim to improve the delivery and targeting of YIGSR:
- PEGylation: Conjugating YIGSR with PEG enhances its in vivo stability and prolongs its circulation time, allowing for better tumor targeting. [, , , ]
- Chitosan conjugation: Linking YIGSR to chitosan improves its antimetastatic activity, suggesting a potential targeted delivery approach. [, ]
- Multimeric YIGSR: Branched, multimeric forms of YIGSR exhibit enhanced tumor targeting and increased antimetastatic effects compared to the monomeric peptide. [, ]
- Nanoparticles: Encapsulating YIGSR in nanoparticles is a promising approach for targeted delivery and controlled release. [] One study successfully utilized YIGSR-conjugated polymeric micelles loaded with etoposide to target laminin receptors on metastatic tumor cells. []
A: YIGSR is generally considered biocompatible, being a naturally occurring peptide sequence found in laminin. It is susceptible to enzymatic degradation in vivo, suggesting biodegradability. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



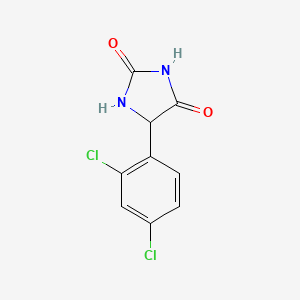
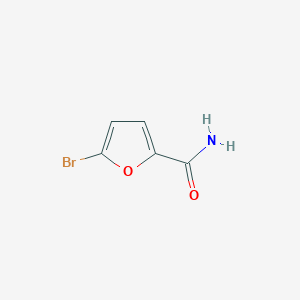
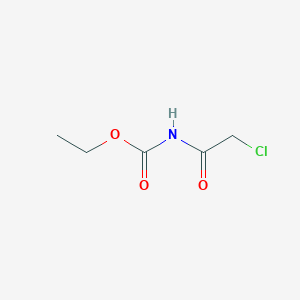

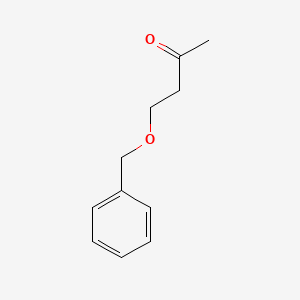
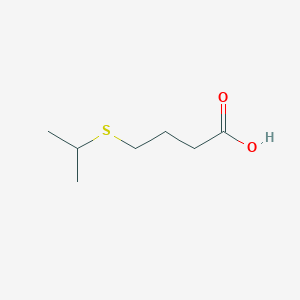

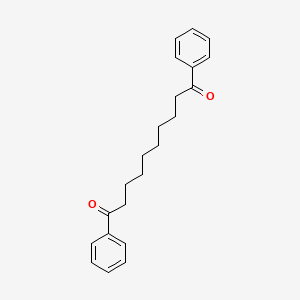

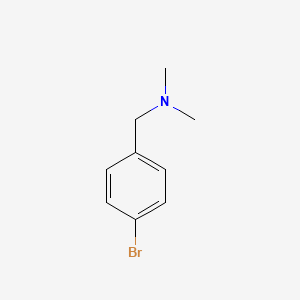
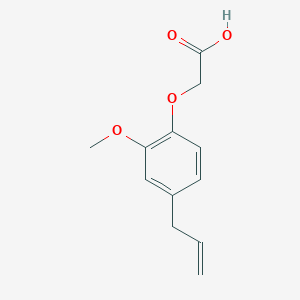
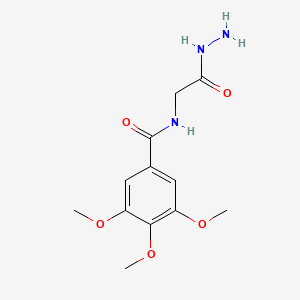
![Butyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1330269.png)
